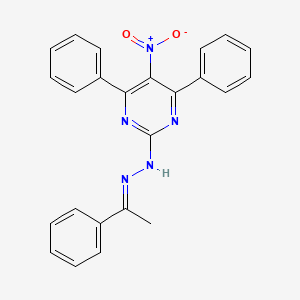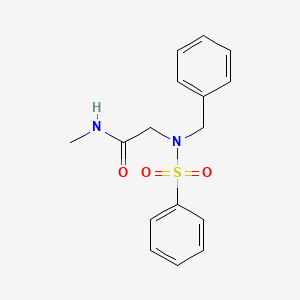![molecular formula C13H15N3O2S B5766272 ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, it has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agricultural chemistry, it has been studied for its potential as a pesticide and herbicide. In material science, it has been explored for its potential as a luminescent material.
Mechanism of Action
The mechanism of action of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate are diverse and depend on the specific application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In agricultural chemistry, it has been shown to have herbicidal and pesticidal activity against various pests and weeds. In material science, it has been shown to exhibit luminescent properties.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity and lack of specificity for certain enzymes and proteins.
Future Directions
For research on ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate include further investigation of its mechanism of action, optimization of its biological activities, and development of more specific and less toxic analogs. In medicinal chemistry, it could be explored for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agricultural chemistry, it could be studied for its potential as a pesticide and herbicide with reduced environmental impact. In material science, it could be further explored for its luminescent properties and potential applications in optoelectronics.
Synthesis Methods
The synthesis of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction of 3,4-dimethylbenzoyl chloride with thiosemicarbazide in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by recrystallization from ethanol.
properties
IUPAC Name |
ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-18-13(17)14-12-16-15-11(19-12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWSQRSYNGHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)



![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)